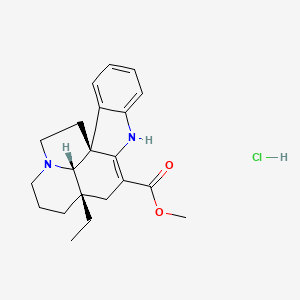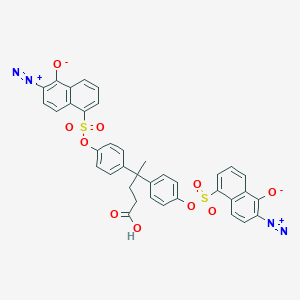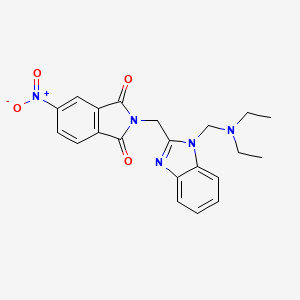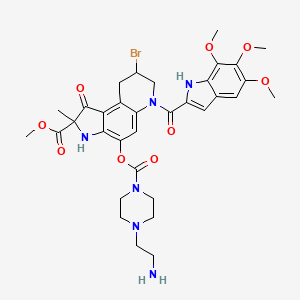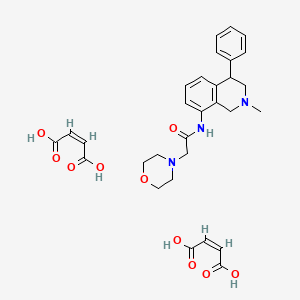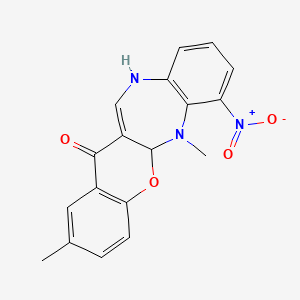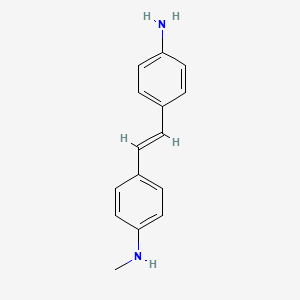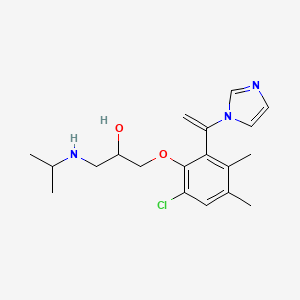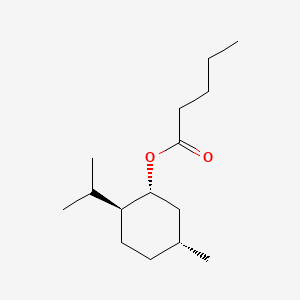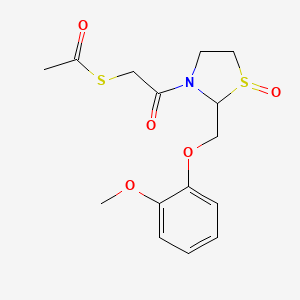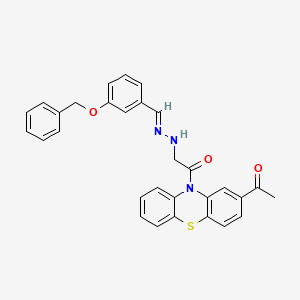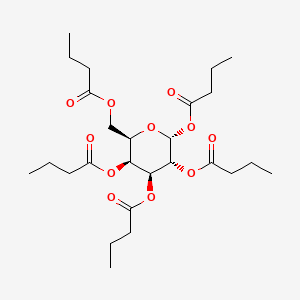
alpha-D-Galactopyranose, pentabutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-Galactopyranose, pentabutanoate is a derivative of alpha-D-Galactopyranose, a monosaccharide that is a constituent of many polysaccharides
Métodos De Preparación
The synthesis of alpha-D-Galactopyranose, pentabutanoate typically involves the esterification of alpha-D-Galactopyranose with butanoic acid. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include heating the reactants under reflux to drive the esterification to completion .
Industrial production methods for such esters often involve similar esterification reactions but on a larger scale, with continuous removal of water to shift the equilibrium towards the ester product. The use of more efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Alpha-D-Galactopyranose, pentabutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the butanoate groups with other functional groups. For example, treatment with ammonia can yield the corresponding amides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction yields alcohols.
Aplicaciones Científicas De Investigación
Alpha-D-Galactopyranose, pentabutanoate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: This compound can be used to investigate the metabolic pathways of esterified sugars in biological systems.
Medicine: Research into its potential as a prodrug, where the ester groups can be hydrolyzed in vivo to release the active drug.
Industry: It is used in the synthesis of biodegradable polymers and as an intermediate in the production of various fine chemicals.
Mecanismo De Acción
The mechanism of action of alpha-D-Galactopyranose, pentabutanoate involves the hydrolysis of the ester bonds to release alpha-D-Galactopyranose and butanoic acid. This hydrolysis can be catalyzed by esterases and other enzymes in biological systems. The released alpha-D-Galactopyranose can then enter various metabolic pathways, while butanoic acid can be further metabolized or utilized in other biochemical processes .
Comparación Con Compuestos Similares
Alpha-D-Galactopyranose, pentabutanoate can be compared with other esterified sugars such as:
Alpha-D-Glucopyranose, pentaacetate: Similar esterification but with acetate groups instead of butanoate.
Beta-D-Galactopyranose, pentabutanoate: Similar structure but with a different anomeric configuration.
Alpha-D-Mannopyranose, pentabutanoate: Similar esterification but with mannose instead of galactose.
The uniqueness of this compound lies in its specific ester groups and the resulting chemical properties, which can influence its reactivity and applications in various fields .
Propiedades
Número CAS |
125161-50-4 |
|---|---|
Fórmula molecular |
C26H42O11 |
Peso molecular |
530.6 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6R)-3,4,5,6-tetra(butanoyloxy)oxan-2-yl]methyl butanoate |
InChI |
InChI=1S/C26H42O11/c1-6-11-18(27)32-16-17-23(34-19(28)12-7-2)24(35-20(29)13-8-3)25(36-21(30)14-9-4)26(33-17)37-22(31)15-10-5/h17,23-26H,6-16H2,1-5H3/t17-,23+,24+,25-,26-/m1/s1 |
Clave InChI |
URBLVNWOCAGFPV-JKYBTISASA-N |
SMILES isomérico |
CCCC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |
SMILES canónico |
CCCC(=O)OCC1C(C(C(C(O1)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


